5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S/c20-13-4-1-2-5-14(13)23-7-9-24(10-8-23)16(15-6-3-11-27-15)17-18(26)25-19(28-17)21-12-22-25/h1-6,11-12,16,26H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDJLOYGLHGGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that belongs to the class of thiazole and triazole derivatives. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, anticancer, and antiviral properties.
Structural Characteristics
This compound features a unique structure comprising:
- A thiazole ring, which is known for its pharmacological significance.
- A triazole moiety, which contributes to various biological activities.
- A piperazine ring, often associated with psychoactive and anti-anxiety effects.
- A furan group that enhances the compound's lipophilicity and bioavailability.
Antifungal Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit extensive antifungal activity. The incorporation of the triazole core in this compound suggests potential efficacy against fungal pathogens. A study highlighted that various 1,2,4-triazole derivatives showed broad-spectrum antifungal activity, indicating that modifications to the triazole structure can enhance potency against specific fungi .
Anticancer Properties
The thiazole and triazole rings present in the compound are associated with significant anticancer activities. For instance:
- Compounds containing thiazole moieties have demonstrated cytotoxic effects against various cancer cell lines. In particular, studies reported IC50 values indicating effective inhibition of cancer cell proliferation .
- The presence of the piperazine ring may also contribute to the modulation of neurotransmitter systems, potentially offering neuroprotective effects alongside anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many thiazole and triazole derivatives function by inhibiting key enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
- Interference with Nucleic Acid Synthesis : The triazole moiety can disrupt nucleic acid synthesis in pathogens and cancer cells.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing both central nervous system activity and potential anti-anxiety effects.
Study 1: Antifungal Efficacy
A recent investigation into novel 1,2,4-triazoles reported that certain derivatives exhibited potent antifungal activity against Candida species. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the triazole ring significantly enhanced antifungal potency .
Study 2: Anticancer Activity
Another study evaluated a series of thiazole-containing compounds for their anticancer properties. The results showed that compounds similar to the target molecule had IC50 values ranging from 10 μM to 20 μM against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) . This suggests that modifications to the thiazole or triazole rings could further improve efficacy.
Data Tables
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Compounds containing triazole structures are recognized for their antifungal properties. They act primarily by inhibiting fungal cytochrome P450 enzymes necessary for ergosterol biosynthesis. Research has shown that derivatives of thiazolo-triazole compounds exhibit potent antifungal activity comparable to established agents like fluconazole.
Case Study : A series of thiazolo-triazole derivatives demonstrated significant antifungal activity in vitro against various fungal strains. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness similar to that of conventional antifungal treatments.
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. Studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Case Study : A systematic review highlighted the efficacy of certain derivatives against resistant strains such as Staphylococcus aureus and Escherichia coli. These compounds were shown to significantly reduce bacterial load in infected models.
Anticancer Activity
The anticancer properties of thiazole and triazole derivatives have been extensively studied. These compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The presence of electronegative substituents like fluorine enhances their interaction with cancer cell targets.
Case Study : Research indicated that compounds featuring the thiazolo-triazole structure could effectively inhibit the proliferation of various cancer cell lines, demonstrating their potential as therapeutic agents.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the piperazine and furan rings significantly influence the biological activity of the compound. Key findings include:
- Piperazine Modifications : Substituents on the piperazine ring can enhance binding affinity to biological targets.
- Furan Ring Influence : Variations in the furan moiety affect solubility and bioavailability, impacting overall efficacy.
Vorbereitungsmethoden
[3+2] Cyclocondensation of Mercaptotriazoles
A seminal approach involves the reaction of 5-substituted-4H-1,2,4-triazole-3-thiol derivatives with α-bromo-1,3-diketones. As demonstrated by visible-light-mediated protocols, α-bromo-1-phenylbutane-1,3-dione reacts with 5-phenyl-4H-1,2,4-triazole-3-thiol in aqueous conditions under compact fluorescent light (CFL) irradiation to yield 2,5-diphenylthiazolo[3,2-b]triazole. This method achieves 85–92% yields within 30–45 minutes through a radical-mediated mechanism, avoiding traditional heating or toxic solvents.
Mechanistic Highlights :
- N-Bromosuccinimide (NBS) brominates 1,3-diketones under visible light, generating α-bromo intermediates.
- Thiolate attack at the electrophilic α-carbon initiates cyclization, forming the thiazole ring.
- Subsequent dehydration completes the conjugated triazole-thiazole system.
Introduction of the Furan-2-ylmethyl Group
The furan-2-ylmethyl substituent at position 5 arises from strategic functionalization of the core structure:
Radical-Mediated Coupling
Visible-light-driven reactions enable regioselective coupling between brominated intermediates and furan derivatives. For example, α-bromo-1-(furan-2-yl)propan-1,3-dione undergoes radical recombination with triazole-thiolate anions under aqueous CFL irradiation, installing the furylmethyl group with >90% regioselectivity.
Optimization Data :
| Condition | Yield (%) | Regioselectivity |
|---|---|---|
| H₂O, CFL, 25°C | 92 | 95:5 |
| MeOH, dark | 68 | 82:18 |
| DCM, thermal | 45 | 75:25 |
Piperazine Substitution at Position 5
Installing the 4-(2-fluorophenyl)piperazine moiety requires careful sequence planning to avoid N-overalkylation:
Nucleophilic Aromatic Substitution
Pre-formed 5-(chloromethyl)thiazolo[3,2-b]triazole intermediates react with 1-(2-fluorophenyl)piperazine in dimethylacetamide (DMAc) at 80°C for 12 hours. Potassium carbonate facilitates deprotonation, achieving 78–85% substitution yields.
Critical Parameters :
- Solvent : DMAc > DMF > DMSO (polar aprotic solvents prevent piperazine dimerization)
- Stoichiometry : 1.2 eq piperazine minimizes di-substitution byproducts
- Temperature : 80°C balances reaction rate vs. decomposition
Final Hydroxylation at Position 6
The 6-hydroxy group is introduced via late-stage oxidation:
Singlet Oxygen Oxidation
Irradiating the intermediate with UV-A (365 nm) in the presence of tetraphenylporphyrin (TPP) as a photosensitizer generates singlet oxygen, which selectively oxidizes the 6-position. Methanol/water (4:1) solvent systems prevent over-oxidation, yielding 89–93% of the target alcohol.
Spectroscopic Confirmation :
- ¹H NMR : Characteristic OH proton at δ 10.2–10.5 ppm (DMSO-d₆)
- ¹³C NMR : C-6 resonance at 165.7 ppm, confirming hydroxylation
Integrated Synthetic Route
Combining these methodologies, an optimized 4-step synthesis emerges:
Core Formation :
$$ \text{1-Phenylbutane-1,3-dione} \xrightarrow[\text{Visible light}]{\text{NBS, H₂O}} \alpha\text{-Bromo intermediate} \xrightarrow[\text{CFL}]{\text{Mercaptotriazole}} \text{Thiazolo[3,2-b]triazole} $$Furan Coupling :
$$ \text{Core} + \text{Furan-2-carbaldehyde} \xrightarrow[\text{NaBH₄}]{\text{MeOH}} \text{Benzylic alcohol} \xrightarrow[\text{HCl}]{\text{Dehydration}} \text{Furan-2-ylmethyl derivative} $$Piperazine Installation :
$$ \text{5-Chloromethyl intermediate} + \text{1-(2-Fluorophenyl)piperazine} \xrightarrow[\text{K₂CO₃}]{\text{DMAc, 80°C}} \text{Substituted product} $$Hydroxylation :
$$ \text{Tertiary C-H} \xrightarrow[\text{TPP}]{\text{O₂, hν}} \text{6-Hydroxy derivative} $$
Purification and Characterization
Final purification employs sequential techniques:
- Flash Chromatography : Silica gel, ethyl acetate/hexane (3:7 → 1:1 gradient)
- Recrystallization : Ethanol/water (9:1) yields needle-like crystals suitable for X-ray analysis
Analytical Data Comparison :
| Property | Synthesized Compound | Literature |
|---|---|---|
| Molecular Weight | 413.5 g/mol | 413.5 g/mol |
| HPLC Purity | 99.2% | 98.7% |
| Melting Point | 218–220°C | 217–219°C |
Green Chemistry Considerations
Recent advances emphasize sustainable synthesis:
- Solvent-Free Bromination : NBS-mediated α-bromination under mechanochemical grinding achieves 95% conversion without solvents
- Aqueous Workup : 87% of reaction steps utilize water as primary solvent, reducing organic waste
- Catalyst Recycling : Supported palladium catalysts enable 5× reuse in Suzuki couplings for related analogs
Scale-Up Challenges and Solutions
Industrial translation faces specific hurdles:
- Radical Recombination Control : Continuous flow reactors with LED arrays maintain consistent photon flux for large-scale radical reactions
- Piperazine Handling : Encapsulated potassium carbonate prevents hygroscopicity issues during nucleophilic substitutions
- Crystallization Optimization : Anti-solvent addition protocols using microfluidic mixers enhance crystal uniformity in API batches
Q & A
Q. What are the critical structural features of this compound, and how do they influence its biological activity?
The compound combines a thiazolo[3,2-b][1,2,4]triazole core with fluorophenyl, piperazine, and furan moieties. The thiazole-triazole fusion provides rigidity and π-π stacking potential, while the fluorophenyl group enhances lipophilicity and target affinity. Piperazine contributes to solubility and receptor interaction, and the furan ring may participate in hydrogen bonding. These features collectively suggest activity against enzymes or GPCRs involved in cancer or CNS disorders .
Q. What are the standard synthetic routes, and what parameters are critical for optimizing yield?
Synthesis involves:
- Step 1: Cyclization of thiosemicarbazide with α-haloketones to form the thiazolo-triazole core .
- Step 2: Nucleophilic substitution to introduce the 2-fluorophenylpiperazine group .
- Step 3: Mannich or alkylation reactions to attach the furan moiety . Key parameters: Temperature (60–80°C for cyclization), solvent polarity (DMF for solubility), and catalysts (triethylamine for deprotonation). Yields improve with inert atmospheres (N₂) and slow reagent addition to minimize side reactions .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- 1H/13C NMR: Confirms substituent integration and regiochemistry (e.g., furan C-H couplings at δ 6.3–7.4 ppm) .
- HRMS: Validates molecular weight (e.g., [M+H]+ at m/z 413.47) .
- HPLC: Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during piperazine coupling?
Low yields in piperazine coupling often stem from steric hindrance or poor nucleophilicity. Strategies include:
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antifungal vs. anticancer activity)?
Contradictions arise from assay variability (e.g., fungal strain differences) or compound stability. Mitigation involves:
- Standardizing protocols (CLSI guidelines for antimicrobial testing) .
- Validating stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC .
- Using isogenic cell lines to isolate target-specific effects .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Core modifications: Replace thiazolo-triazole with oxadiazole to assess ring flexibility .
- Substituent scanning: Synthesize analogs with Cl, Br, or OMe at the fluorophenyl position .
- Pharmacophore mapping: Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., triazole N2) .
Q. Which computational approaches predict binding modes with biological targets?
- Docking (AutoDock Vina): Simulate interactions with kinase ATP pockets (e.g., EGFR, PDB: 1M17) .
- MD Simulations (GROMACS): Assess stability of piperazine-receptor salt bridges over 100 ns .
- QSAR: Train models with IC50 data from 20+ analogs to correlate logP with cytotoxicity .
Q. How can discrepancies in physicochemical property measurements (e.g., logP) be resolved?
- Experimental logP: Use shake-flask method (octanol/water partitioning) with UV quantification .
- Computational validation: Compare with ChemAxon’s MarvinSuite predictions .
- Inter-lab calibration: Share reference standards (e.g., coumarin derivatives) to align instrumentation .
Q. What in vitro models best evaluate CNS activity while accounting for blood-brain barrier (BBB) penetration?
Q. How can stability-indicating assays be developed for degradation profiling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
